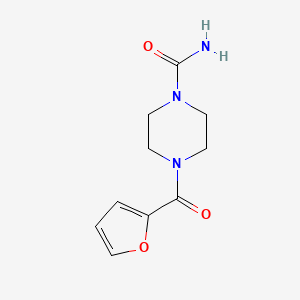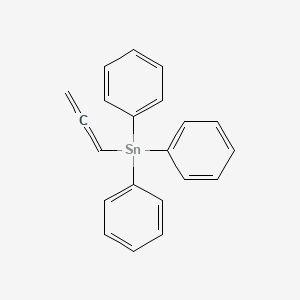
Triphenyl(propa-1,2-dienyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl(propa-1,2-dienyl)stannane is an organotin compound with the molecular formula C21H18Sn It is characterized by the presence of a tin atom bonded to a propa-1,2-dienyl group and three phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl(propa-1,2-dienyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with propargyl Grignard reagents under controlled conditions. The reaction typically proceeds as follows:
Preparation of Propargyl Grignard Reagent: Propargyl bromide is reacted with magnesium in anhydrous ether to form the propargyl Grignard reagent.
Reaction with Triphenyltin Chloride: The propargyl Grignard reagent is then added to a solution of triphenyltin chloride in anhydrous ether, resulting in the formation of this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of tin oxides and corresponding organic by-products.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.
科学研究应用
Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
Triphenylstannane: Similar structure but lacks the propa-1,2-dienyl group.
Tributyltin Hydride: Contains butyl groups instead of phenyl groups and is used as a radical reducing agent.
Triphenyl(propa-1,2-dienyl)silane: Similar structure with silicon replacing the tin atom.
Uniqueness
Triphenyl(propa-1,2-dienyl)stannane is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
4104-90-9 |
|---|---|
分子式 |
C21H18Sn |
分子量 |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
InChI 键 |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
规范 SMILES |
C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


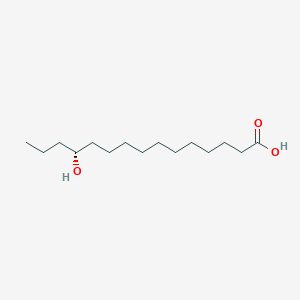
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)


![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
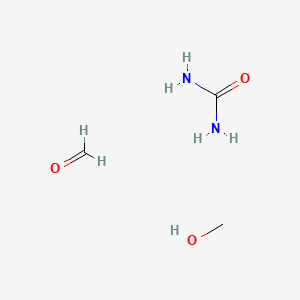
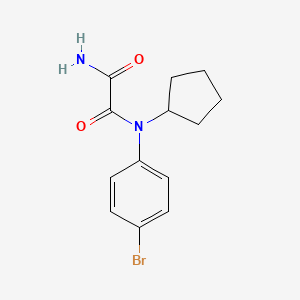
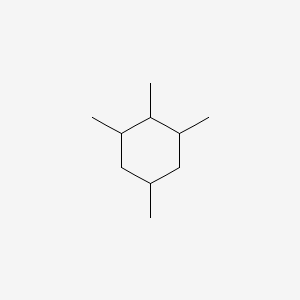
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
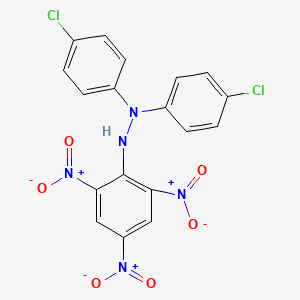
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
